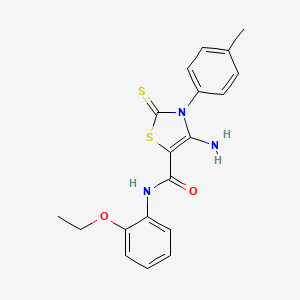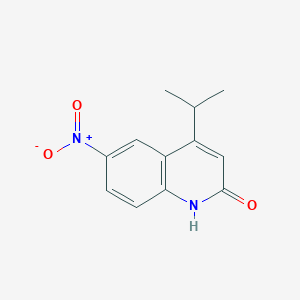
4-Isopropyl-6-nitroquinolin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-6-nitroquinolin-2(1h)-one is a quinoline derivative known for its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-6-nitroquinolin-2(1h)-one typically involves the nitration of 4-isopropylquinolin-2(1h)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Isopropyl-6-nitroquinolin-2(1h)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like peracids or hydrogen peroxide.
Major Products Formed
Reduction: 4-Isopropyl-6-aminoquinolin-2(1h)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Quinoline N-oxides.
科学研究应用
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar biological activities.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-Isopropyl-6-nitroquinolin-2(1h)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, inhibiting or modulating their activity. For example, they may inhibit DNA gyrase in bacteria or interact with kinases in cancer cells, leading to cell death or growth inhibition.
相似化合物的比较
Similar Compounds
4-Isopropylquinolin-2(1h)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
6-Nitroquinolin-2(1h)-one: Lacks the isopropyl group, which may affect its solubility and interaction with biological targets.
4-Isopropyl-6-aminoquinolin-2(1h)-one:
Uniqueness
4-Isopropyl-6-nitroquinolin-2(1h)-one is unique due to the presence of both the isopropyl and nitro groups, which can influence its chemical reactivity, solubility, and biological activity. These functional groups can make the compound a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
IUPAC Name |
6-nitro-4-propan-2-yl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7(2)9-6-12(15)13-11-4-3-8(14(16)17)5-10(9)11/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPFHSYDMIRBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
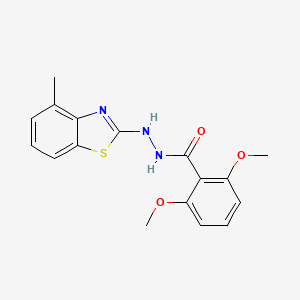
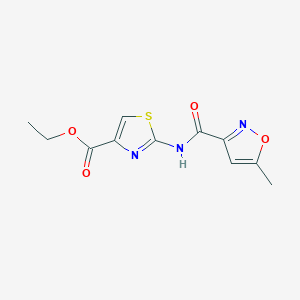
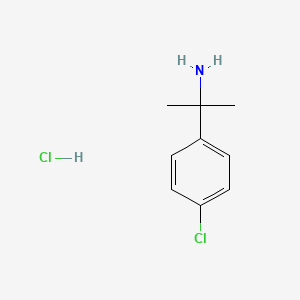
![4-Phenyl-6-{[1-(pyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2742062.png)
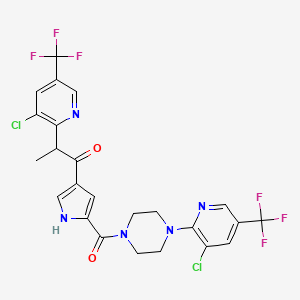
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B2742068.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742069.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2742070.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742071.png)
![Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate](/img/structure/B2742072.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide](/img/structure/B2742073.png)
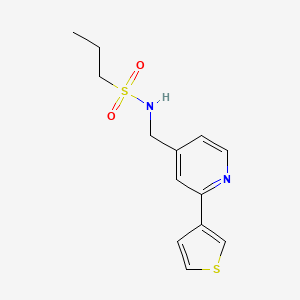
![N-(4-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2742078.png)
